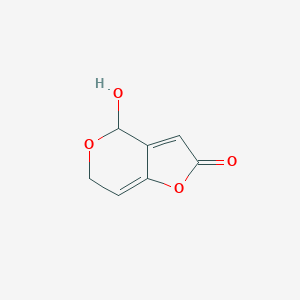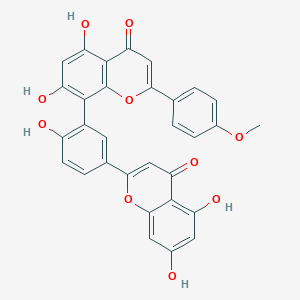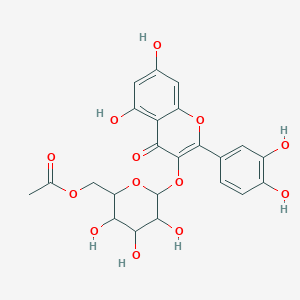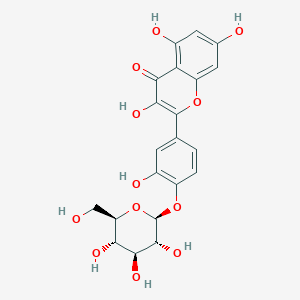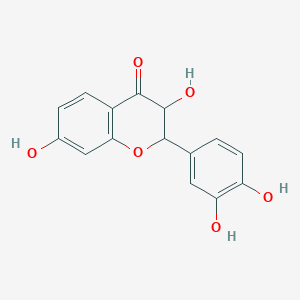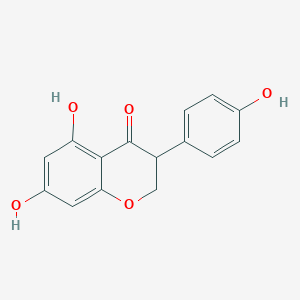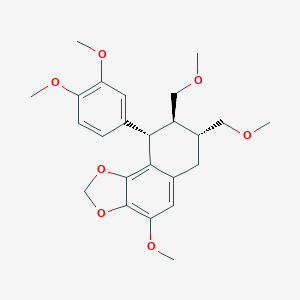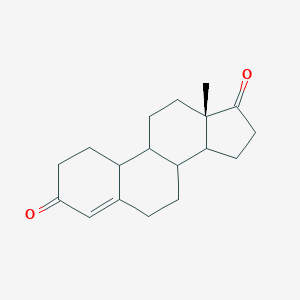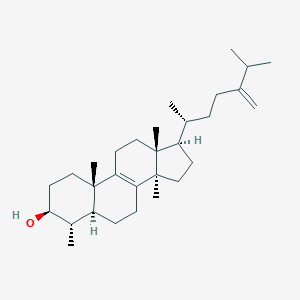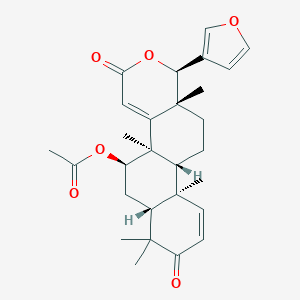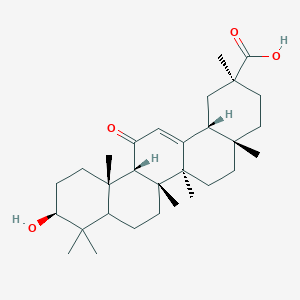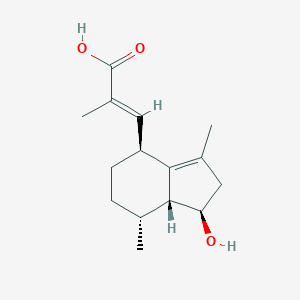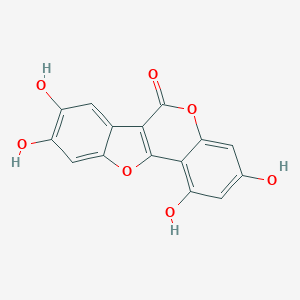
Demethylwedelolactone
Overview
Description
Demethylwedelolactone is a member of coumestans.
This compound is a natural product found in Hypericum erectum, Eclipta alba, and other organisms with data available.
Mechanism of Action
Demethylwedelolactone (DWL) is a naturally occurring coumestan isolated from Eclipta alba . It has been demonstrated to possess several biological actions, including anti-inflammatory and hepatoprotective effects .
Target of Action
DWL is a potent inhibitor of trypsin, a serine protease . Trypsin plays a crucial role in various physiological and pathological processes, including digestion, cell signaling, and inflammation.
Mode of Action
DWL interacts with trypsin, inhibiting its activity . This interaction can lead to a decrease in the production of certain inflammatory mediators, contributing to DWL’s anti-inflammatory effects .
Biochemical Pathways
DWL appears to attenuate inflammation through blockade of autophagy flux in respiratory epithelial cells . It also inhibits the activation of the NF-κB signaling pathway, which plays a key role in the regulation of immune responses and inflammation .
Pharmacokinetics
A UPLC-MS/MS method has been developed for the simultaneous quantification of wedelolactone and DWL in rat plasma . The maximum plasma concentrations (Cmax) for DWL was found to be 41.3±9.57 ng/mL, with a peak time (Tmax) of 0.800 h . The area under the curve (AUC0-t) value of DWL was 127.4±52.7 ng h/mL, and the terminal elimination half-life (t1/2) was 2.08±0.69 h .
Result of Action
DWL suppresses cell motility and cell invasion of breast cancer cells . It also suppresses the metastasis and lung colonization of tumor cells in nude mice .
Biochemical Analysis
Biochemical Properties
Demethylwedelolactone plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of its notable interactions is with trypsin, where it acts as a potent inhibitor with an IC50 value of 3.0 μM . Additionally, this compound has been shown to inhibit the motility and invasiveness of MDA-MB-231 breast cancer cells, suppressing metastasis and lung colonization in nude mice . It also exhibits anti-inflammatory properties by blocking autophagy flux in respiratory epithelial cells exposed to cigarette smoke extract .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In macrophages, it inhibits the production of nitric oxide, pro-inflammatory cytokines such as tumor necrosis factor-α, interleukin-1β, and interleukin-6, and the expression of costimulatory molecules like CD40, CD80, and CD86 . This compound also affects cell signaling pathways, including the NF-κB pathway, by inhibiting the degradation and phosphorylation of inhibitory kappaB alpha, thereby preventing the translocation of the NF-κB p65 subunit to the nucleus . Furthermore, this compound influences gene expression and cellular metabolism, contributing to its anti-inflammatory and anticancer effects.
Properties
IUPAC Name |
1,3,8,9-tetrahydroxy-[1]benzofuro[3,2-c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8O7/c16-5-1-9(19)13-11(2-5)22-15(20)12-6-3-7(17)8(18)4-10(6)21-14(12)13/h1-4,16-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTYTNLPIUCKBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1O)C3=C(C4=CC(=C(C=C4O3)O)O)C(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00214968 | |
| Record name | Demethylwedelolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00214968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6468-55-9 | |
| Record name | Demethylwedelolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006468559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Demethylwedelolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00214968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEMETHYLWEDELOLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXN2KXV8BB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known pharmacological activities of demethylwedelolactone?
A1: this compound exhibits a diverse range of pharmacological activities, including:
- Hepatoprotective Activity: Studies demonstrate its ability to protect the liver against damage induced by toxins like carbon tetrachloride [, , ]. This hepatoprotective effect is attributed to its antioxidant and anti-inflammatory properties.
- Antimicrobial Activity: DWL shows promising antibacterial and antifungal activity against various pathogens, including multi-drug resistant strains [].
- Anti-inflammatory Activity: Research indicates that DWL can modulate inflammatory mediators, contributing to its anti-inflammatory effects [].
- Trypsin Inhibitory Activity: DWL exhibits potent trypsin inhibitory activity in vitro [].
- Anticancer Activity: Preliminary research suggests potential anticancer effects of DWL and its derivatives, particularly in breast cancer models [, ].
- Antiviral Activity: Computational studies suggest DWL might interact with specific protein targets of coronaviruses [].
Q2: How does this compound exert its hepatoprotective effects?
A2: While the precise mechanisms are still under investigation, research suggests that DWL's hepatoprotective action involves:
- Antioxidant Activity: DWL scavenges free radicals and protects against oxidative stress, a key factor in liver injury [, ].
- Anti-inflammatory Effects: It modulates inflammatory pathways, reducing inflammation associated with liver damage [].
- Regulation of Autophagy Flux: DWL has been shown to regulate autophagy flux in bronchial epithelial cells exposed to cigarette smoke extract, suggesting a potential mechanism for protecting against cellular damage [].
Q3: Could you elaborate on the anti-cancer potential of this compound and its derivatives?
A3: In vitro and in vivo studies indicate that DWL derivatives can inhibit invasive growth and lung metastasis of MDA-MB-231 breast cancer cells in mice [, ]. The exact mechanisms are still being elucidated, but the research suggests promising avenues for further investigation into DWL's anticancer potential.
Q4: What is the primary source of this compound, and how is it extracted?
A4: this compound is primarily isolated from Eclipta alba (also known as Eclipta prostrata). It is commonly extracted from the aerial parts (leaves and stems) and roots of the plant [, , ]. Various extraction methods have been employed, including:
- Solvent Extraction: Methanol is frequently used for extraction, and techniques like Soxhlet extraction and ultrasonic-assisted extraction have been employed [, , ].
- High-speed counter-current chromatography (HSCCC): HSCCC offers a high-resolution separation method for obtaining purified DWL [].
Q5: What is the relative abundance of this compound in different parts of the Eclipta alba plant?
A5: While concentrations can vary, studies suggest:
- Stems: DWL tends to accumulate at higher concentrations in the stems of Eclipta alba [, ].
- Roots: DWL is also present in the roots, often at lower levels than in stems [, ].
- Aerial Parts: DWL is found in varying concentrations in the leaves and stems [, ].
Q6: Does the extraction method affect the yield and purity of this compound?
A6: Yes, the extraction method can significantly influence both yield and purity.
- Solvent Type: Different solvents exhibit varying extraction efficiencies for DWL [].
- Extraction Technique: Techniques like HSCCC are known to provide higher purity compared to traditional solvent extraction methods [].
Q7: What analytical techniques are commonly employed for the characterization and quantification of this compound?
A7: Various analytical methods have been used to characterize and quantify DWL, including:
- High-Performance Liquid Chromatography (HPLC): HPLC, particularly coupled with diode-array detection (DAD) and mass spectrometry (MS), is widely used for separation, identification, and quantification of DWL in plant extracts and formulations [, , , ].
- Ultra-Performance Liquid Chromatography (UPLC): UPLC offers enhanced sensitivity and resolution compared to HPLC, making it suitable for pharmacokinetic studies and analyzing complex matrices [, ].
- Thin Layer Chromatography (TLC): TLC serves as a rapid and cost-effective technique for preliminary identification and qualitative analysis [].
- Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for structural characterization and confirmation of DWL [, ].
Q8: Can you provide details on the molecular formula, weight, and spectroscopic data for this compound?
A8:
- Spectroscopic Data: Specific spectroscopic data, including NMR (1H and 13C) and MS spectral characteristics, can be found in the scientific literature [, ].
Q9: What are some of the key areas for future research on this compound?
A9: Future research on DWL could focus on:
Q10: What are the potential applications of this compound in various fields?
A10: Based on its diverse pharmacological activities, DWL holds potential applications in:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


